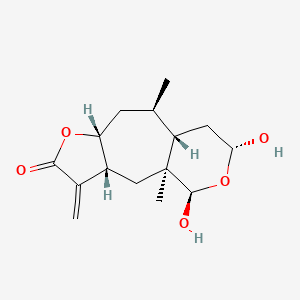
Hymenoxon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hymenoxon is a member of oxanes.
Applications De Recherche Scientifique
Chemical Properties and Toxicity
Hymenoxon (C15H22O5) is known for its toxic properties, particularly affecting mammalian systems. The compound exhibits significant toxicity with an intraperitoneal LD50 value indicating its potency. Research has shown that this compound can induce hepatic changes in animal models, with electron microscopy revealing alterations in hepatocyte organelles and bile canaliculi after exposure .
This compound concentrations vary significantly depending on the growth stage of Hymenoxys odorata. Studies indicate that the highest concentrations are found in seedlings, decreasing as the plants mature. This variation has implications for herbivory and plant management strategies in environments where bitterweed is prevalent .
Case Study: Grazing Systems and this compound Concentration
Research conducted on grazing systems demonstrated that management practices could influence this compound levels in pastures. By employing rotational grazing techniques, the toxicity associated with bitterweed was significantly reduced, showcasing the importance of ecological management in mitigating plant toxicity .
Medicinal Applications
Despite its toxicity, this compound has potential applications in herbal medicine due to its bioactive properties. It has been linked to various therapeutic effects, including anti-inflammatory and analgesic properties. However, caution is advised due to its toxic nature.
Table 2: Potential Therapeutic Uses of this compound
Propriétés
Numéro CAS |
57074-51-8 |
|---|---|
Formule moléculaire |
C15H22O5 |
Poids moléculaire |
282.33 g/mol |
Nom IUPAC |
(1S,3R,7R,9R,10S,12R,14R)-12,14-dihydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one |
InChI |
InChI=1S/C15H22O5/c1-7-4-11-9(8(2)13(17)19-11)6-15(3)10(7)5-12(16)20-14(15)18/h7,9-12,14,16,18H,2,4-6H2,1,3H3/t7-,9-,10+,11-,12-,14-,15+/m1/s1 |
Clé InChI |
PYINVOHSOZSEPB-DKGLCQEFSA-N |
SMILES |
CC1CC2C(CC3(C1CC(OC3O)O)C)C(=C)C(=O)O2 |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1C[C@@H](O[C@H]3O)O)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(CC3(C1CC(OC3O)O)C)C(=C)C(=O)O2 |
Key on ui other cas no. |
57377-32-9 57074-51-8 |
Synonymes |
hymenovin hymenovin, (3aR-(3aalpha,4abeta,5alpha,7beta,8aalpha,9alpha,10aalpha))-isomer hymenoxone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















